molecular formula C20H17N3O3S B6572783 N-(4-ethoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1021230-83-0

N-(4-ethoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B6572783
CAS No.: 1021230-83-0
M. Wt: 379.4 g/mol
InChI Key: RXILUXCJJWASQX-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4-one core linked to a 4-ethoxyphenyl group via an acetamide bridge. The 4-ethoxy substituent on the phenyl ring may enhance metabolic stability and modulate electronic properties, influencing receptor binding and solubility.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-2-26-14-9-7-13(8-10-14)22-17(24)11-23-12-21-18-15-5-3-4-6-16(15)27-19(18)20(23)25/h3-10,12H,2,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXILUXCJJWASQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-(4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

  • IUPAC Name : N-(4-ethoxyphenyl)-2-(4-oxo-benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
  • Molecular Formula : C20H17N3O3S
  • Molecular Weight : 379.4 g/mol
  • CAS Number : 1040683-58-6

The compound features a thienopyrimidine core fused with an ethoxyphenyl group and an acetamide moiety, suggesting potential for diverse biological activities due to its unique structural arrangement.

Structural Features

FeatureDescription
Ethoxy GroupEnhances lipophilicity and bioavailability
Thienopyrimidine CoreImparts potential for various pharmacological activities
Acetamide MoietyContributes to solubility and stability

Anticancer Activity

Preliminary studies indicate that compounds similar to N-(4-ethoxyphenyl)-2-(4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit significant anticancer properties. For example, thienopyrimidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Evaluation

A study evaluated the anticancer activity of related thienopyrimidine compounds against various cancer cell lines. The results indicated that the compounds exhibited IC50 values in the micromolar range, demonstrating potent cytotoxic effects.

Antimicrobial Activity

Compounds with similar structural features have also shown promising antimicrobial activity. The benzothieno-pyrimidine scaffold is known for its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
5-FluorouracilVarious cancer cells1.5 µM
Thieno[3,2-d]pyrimidine derivativesStaphylococcus aureus8 µg/mL
Benzothiazole derivativesCandida albicans16 µg/mL

Acetylcholinesterase Inhibition

Research has highlighted the potential of N-(4-ethoxyphenyl)-2-(4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's.

The compound may inhibit AChE by binding to the active site, thereby increasing acetylcholine levels in the synaptic cleft. This mechanism has been supported by molecular docking studies that illustrate strong binding affinity to AChE.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-2-(4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can be approached through several methods:

  • Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
  • Cyclization Strategies : Utilizing cyclization agents to form the thienopyrimidine core.
  • Functional Group Modifications : Introducing ethoxy and acetamide groups through nucleophilic substitutions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in the Heterocyclic Core

Benzothieno[3,2-d]pyrimidin-4-one Derivatives
  • The benzyl group may increase lipophilicity compared to the ethoxy-substituted phenyl.
  • Anti-inflammatory Derivatives (): Compounds like N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide feature methylsulfonamide and thioether substituents. These groups enhance COX-2 inhibition, with IC₅₀ values in the nanomolar range, demonstrating the impact of electronegative substituents on anti-inflammatory activity .
Thieno[2,3-d]pyrimidin-4-one Derivatives ()
  • Compound 8: Incorporates a thiophene ring and 2,3-dimethoxyphenyl group. The methoxy groups improve solubility, but the thiophene may reduce metabolic stability compared to the benzothieno core.
Quinazolin-4-one Derivatives ()
  • 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide : The quinazoline core, while structurally distinct, shares the acetamide linkage. Chloro and methyl groups enhance inhibitory activity against Mycobacterium tuberculosis InhA, suggesting substituent-dependent efficacy .
Molecular Weight and Solubility
  • Target Compound : Estimated molecular weight ~395 g/mol (C₁₉H₁₇N₃O₃S). The ethoxy group enhances solubility in polar solvents compared to chlorinated analogs.
  • Hexahydrobenzothieno[2,3-d]pyrimidine (): Molecular weight 489.98 g/mol. The hexahydro ring increases lipophilicity, reducing aqueous solubility.

Tautomerism and Stability

highlights tautomerism in N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide, existing as a 1:1 mixture of imino and amino tautomers. The target compound may exhibit similar behavior, stabilized by the ethoxy group’s electron-donating effects .

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